![molecular formula C5H4ClN5 B2922569 8-Chloro-[1,2,4]triazolo[1,5-a]pyrazin-2-amine CAS No. 1314874-80-0](/img/structure/B2922569.png)
8-Chloro-[1,2,4]triazolo[1,5-a]pyrazin-2-amine
Übersicht
Beschreibung
8-Chloro-[1,2,4]triazolo[1,5-a]pyrazin-2-amine is a chemical compound with the molecular formula C5H4ClN5 . It has a molecular weight of 169.57 g/mol . This compound is typically stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C .
Molecular Structure Analysis
The InChI string for this compound isInChI=1S/C5H4ClN5/c6-3-4-9-5(7)10-11(4)2-1-8-3/h1-2H,(H2,7,10) . The Canonical SMILES representation is C1=CN2C(=NC(=N2)N)C(=N1)Cl . Physical And Chemical Properties Analysis
This compound has a computed XLogP3-AA value of 0.3, indicating its lipophilicity . It has one hydrogen bond donor and four hydrogen bond acceptors . The compound has a topological polar surface area of 69.1 Ų and contains 11 heavy atoms .Wissenschaftliche Forschungsanwendungen
Synthesis and Anticonvulsant Activity
Researchers have synthesized several compounds based on the 1,2,4-triazolo[4,3-a]pyrazine ring system, including derivatives of 8-Chloro-[1,2,4]triazolo[1,5-a]pyrazin-2-amine, to explore their anticonvulsant activities. These compounds were tested for their effectiveness against seizures induced in rats, with some showing potent anticonvulsant properties (J. Kelley et al., 1995).
Facile Synthesis Techniques
Advancements in synthesis techniques for 8-Chloro-[1,2,4]triazolo[1,5-a]pyrazine derivatives have been reported. These methods involve one-pot synthesis using safe and efficient oxidizing agents, leading to the creation of new synthetic scaffolds with potential applications in various fields (S. Mal et al., 2015).
Potential in Drug Development
Some studies have focused on the development of novel compounds containing the this compound structure for potential use in drug development. These include the synthesis of compounds targeting specific enzymes or receptors, indicating the versatility and applicability of this compound in medicinal chemistry (Dooseop Kim et al., 2005).
Antimicrobial Applications
Research has also been conducted on the antimicrobial properties of derivatives of this compound. These studies explore the potential use of such compounds in combating various bacterial and fungal infections, demonstrating the broad spectrum of applications of these compounds in the field of antimicrobial therapy (M. Idrees et al., 2019).
Anticancer Research
The potential of this compound derivatives in anticancer research has been investigated. Some derivatives have shown promising results against various cancer cell lines, highlighting the compound's relevance in the development of new anticancer drugs (Angel H. Romero et al., 2020).
Safety and Hazards
The compound is associated with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H312 (Harmful in contact with skin), and H332 (Harmful if inhaled) . Precautionary measures include P280 (Wear protective gloves/protective clothing/eye protection/face protection) .
Zukünftige Richtungen
Further studies could focus on hit-to-lead optimization, as replacement of the purine ring with the triazolopyrimidine could significantly boost in vitro biological activity while maintaining promising physicochemical properties . Additionally, the potential of this compound in various biological activities could be explored further .
Wirkmechanismus
Target of Action
Similar compounds have been found to inhibit cdk2 , a protein kinase involved in cell cycle regulation, and PDE , an enzyme that breaks down cyclic nucleotides, playing a crucial role in signal transduction .
Mode of Action
Similar compounds have been found to inhibit the activity of their targets, leading to changes in cellular processes .
Biochemical Pathways
Inhibition of cdk2 can affect the cell cycle, and inhibition of pde can impact signal transduction pathways .
Result of Action
Similar compounds have been found to exhibit antiproliferative activities against cancer cells .
Eigenschaften
IUPAC Name |
8-chloro-[1,2,4]triazolo[1,5-a]pyrazin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4ClN5/c6-3-4-9-5(7)10-11(4)2-1-8-3/h1-2H,(H2,7,10) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKEJQBRNKKIWIQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=NC(=N2)N)C(=N1)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4ClN5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.57 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

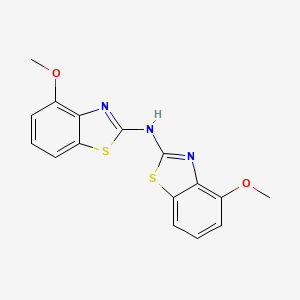
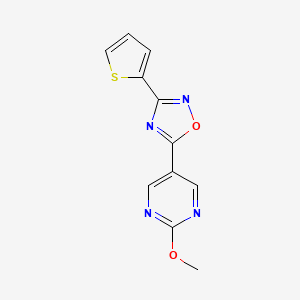
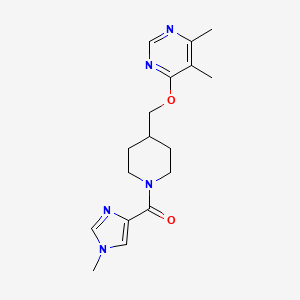
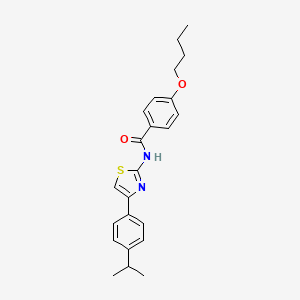
![6-cyano-N-[3-(1H-imidazol-1-yl)propyl]pyridine-3-sulfonamide](/img/structure/B2922493.png)
![N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)butyramide](/img/structure/B2922494.png)
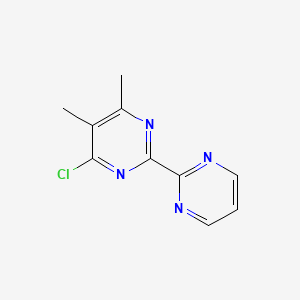
![3-(2-chlorophenyl)-N-{[3-(4-methoxyphenyl)-5-isoxazolyl]methyl}-5-isoxazolecarboxamide](/img/structure/B2922498.png)

![Methyl 4-{[3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidin-1-yl]sulfonyl}benzoate](/img/structure/B2922500.png)
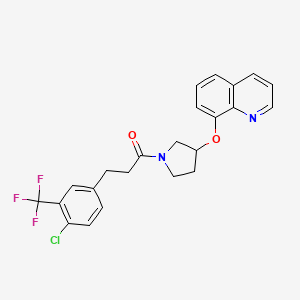
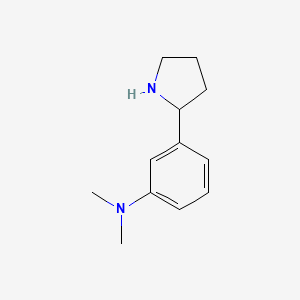
![1-[(3-Chlorophenyl)methyl]-4-naphthalen-1-ylpyrazine-2,3-dione](/img/structure/B2922507.png)
![2-((2-morpholino-2-oxoethyl)thio)-3-(4-nitrophenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2922508.png)